molecular formula C17H16ClF3N2O B4739411 N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea

N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B4739411
M. Wt: 356.8 g/mol
InChI Key: QWQQNHTULDFLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for various purposes. TFMPP is a psychoactive drug that affects the central nervous system and has been studied for its potential therapeutic applications.

Mechanism of Action

N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has affinity for other receptors, including dopamine and adrenergic receptors. The exact mechanism of action of N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea is not fully understood, but it is believed to affect the release and reuptake of neurotransmitters in the brain.
Biochemical and physiological effects:
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have various biochemical and physiological effects on the body. It has been found to increase serotonin and dopamine levels in the brain, leading to changes in mood and behavior. N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have effects on the cardiovascular system, including changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects on the central nervous system are well understood. However, N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea is a potentially hazardous compound that requires careful handling, and its effects on the body can be unpredictable.

Future Directions

There are several future directions for research involving N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea. One area of interest is its potential as an antidepressant, as it has been shown to have effects on serotonin levels in the brain. Additionally, more research is needed to fully understand the mechanisms of action of N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea and its effects on the body. Other potential areas of research include exploring the use of N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea in treating other psychiatric disorders, such as anxiety and addiction.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has been used in scientific research for various purposes, including studying the mechanisms of action of psychoactive drugs and exploring the potential therapeutic applications of N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea. It has been studied for its effects on the central nervous system, including its ability to modulate serotonin receptors and its potential as an antidepressant.

properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O/c1-2-14(11-7-9-12(18)10-8-11)22-16(24)23-15-6-4-3-5-13(15)17(19,20)21/h3-10,14H,2H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQQNHTULDFLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Chlorophenyl)propyl]-3-[2-(trifluoromethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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